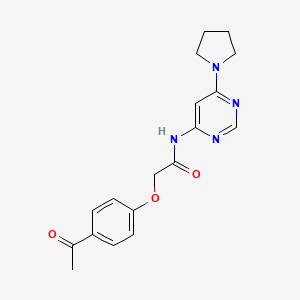
2-(4-acetylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-acetylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phenoxy group, a pyrimidinyl group, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of 4-acetylphenol: This can be achieved through the acetylation of phenol using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Formation of 4-acetylphenoxyacetic acid: This involves the reaction of 4-acetylphenol with chloroacetic acid under basic conditions.
Synthesis of 6-(pyrrolidin-1-yl)pyrimidin-4-amine: This can be synthesized through the reaction of pyrimidine-4,6-diamine with pyrrolidine.
Coupling Reaction: The final step involves coupling 4-acetylphenoxyacetic acid with 6-(pyrrolidin-1-yl)pyrimidin-4-amine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow chemistry techniques to enhance efficiency and yield. Flow microreactor systems can be employed to streamline the process, ensuring consistent reaction conditions and reducing the risk of side reactions .
化学反応の分析
Types of Reactions
2-(4-acetylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: 4-carboxyphenoxy derivative.
Reduction: 4-hydroxyphenoxy derivative.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-acetylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 2-(4-acetylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and pyrimidinyl groups allow the compound to bind to active sites, potentially inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, depending on the specific pathway involved .
類似化合物との比較
Similar Compounds
2-(4-hydroxyphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide: Similar structure but with a hydroxyl group instead of an acetyl group.
2-(4-methoxyphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide: Similar structure but with a methoxy group instead of an acetyl group.
Uniqueness
2-(4-acetylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the acetyl and pyrimidinyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
特性
IUPAC Name |
2-(4-acetylphenoxy)-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-13(23)14-4-6-15(7-5-14)25-11-18(24)21-16-10-17(20-12-19-16)22-8-2-3-9-22/h4-7,10,12H,2-3,8-9,11H2,1H3,(H,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTCBSGNCQYQDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC(=NC=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2484530.png)
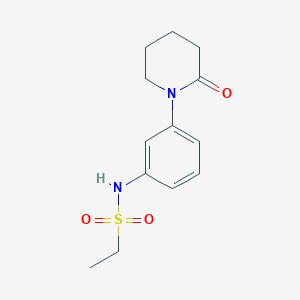
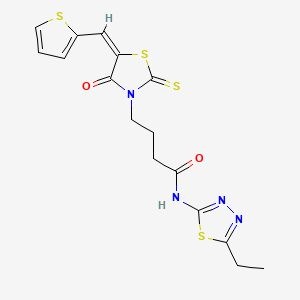
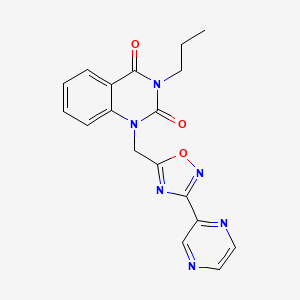
![4-(dimethylsulfamoyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2484535.png)
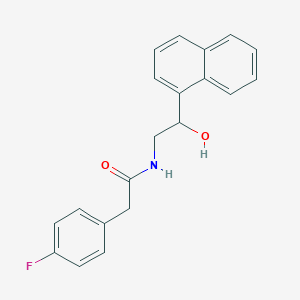
![N-(tert-butyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2484537.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4-diethoxybenzamide](/img/structure/B2484538.png)

![5,7-dimethyl-N,4-diphenyl-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,5,8,10-pentaene-3-carboxamide](/img/structure/B2484543.png)
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide](/img/structure/B2484544.png)
![1-[(oxolan-2-yl)methyl]-3-[2-(thiophen-3-yl)ethyl]urea](/img/structure/B2484546.png)
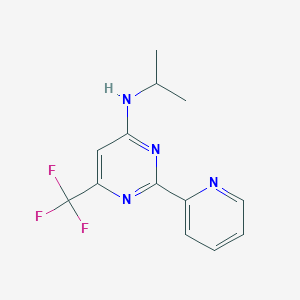
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2484551.png)
